(4-Chloropyrimidin-2-yl)methanol
Overview
Description
(4-Chloropyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-Chloropyrimidin-2-yl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. This specific configuration influences its chemical reactivity and biological interactions, making it a valuable subject for research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating metabolic pathways. This interaction is crucial for its role in various biochemical processes.
- Nucleic Acid Modulation : There is evidence suggesting that this compound may affect DNA and RNA synthesis, thereby influencing gene expression and cellular function.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that regulate physiological responses .
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to other pyrimidine derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Herbicidal Activity
The compound has also been studied for its herbicidal properties. It shows moderate effectiveness in protecting crops from herbicide injury, making it a candidate for agricultural applications. Its ability to modulate plant stress responses enhances its utility in crop protection strategies .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Pharmacokinetic Studies :
- Structure–Activity Relationship (SAR) :
Data Summary Table
Property | Description |
---|---|
Chemical Structure | Pyrimidine ring with chlorine at position 4 and hydroxymethyl at position 2 |
Antimicrobial Activity | Moderate efficacy against Gram-positive bacteria; effective in disc diffusion assays |
Herbicidal Activity | Moderate effectiveness in protecting crops from herbicide injury |
Pharmacokinetics | Variable bioavailability; half-life affected by formulation |
Mechanisms of Action | Enzyme inhibition, nucleic acid modulation, receptor interaction |
Properties
IUPAC Name |
(4-chloropyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABMBGSETWPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717239 | |
Record name | (4-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093880-89-7 | |
Record name | (4-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloropyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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